2,6-二甲基-3-(苯甲氧基)-苯胺

描述

2,6-Dimethyl-3-(phenylmethoxy)-aniline is a chemical compound that is not directly studied in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. The first paper discusses the degradation of 2,6-dimethyl-aniline (2,6-DMA) by hydroxyl radicals, which is relevant to understanding the reactivity of the methyl groups on the aromatic ring of similar compounds . The second paper describes a reaction involving aniline and formaldehyde, which could be related to the synthesis of compounds similar to 2,6-Dimethyl-3-(phenylmethoxy)-aniline .

Synthesis Analysis

While the exact synthesis of 2,6-Dimethyl-3-(phenylmethoxy)-aniline is not described, the reaction of aniline with formaldehyde as mentioned in the second paper could be a starting point for synthesizing similar compounds . The revised structure of the product in this reaction suggests that under certain conditions, aniline derivatives can react with formaldehyde to form complex structures, which could potentially be modified to synthesize the compound .

Molecular Structure Analysis

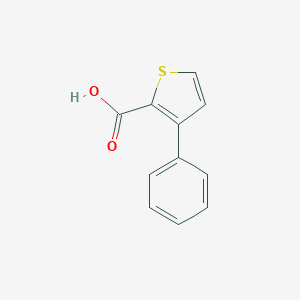

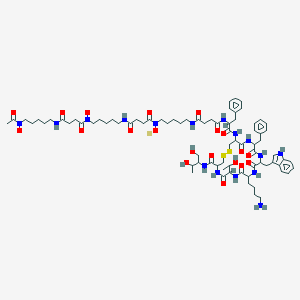

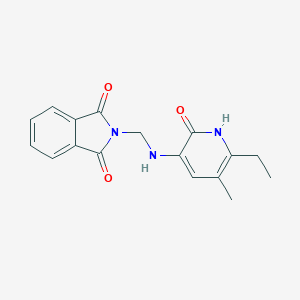

The molecular structure of 2,6-Dimethyl-3-(phenylmethoxy)-aniline would consist of an aniline core with two methyl groups at the 2 and 6 positions and a phenylmethoxy group at the 3 position. The papers do not provide direct information on the molecular structure of this specific compound, but the structure revision in the second paper indicates that aniline derivatives can undergo structural changes under certain reaction conditions .

Chemical Reactions Analysis

The first paper provides valuable information on the chemical reactivity of 2,6-dimethyl-aniline with hydroxyl radicals . It suggests that the methyl groups on the aromatic ring are not susceptible to attack by hydroxyl radicals, which could imply that in 2,6-Dimethyl-3-(phenylmethoxy)-aniline, the methyl groups might also exhibit similar resistance to certain types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethyl-3-(phenylmethoxy)-aniline are not directly reported in the papers. However, the first paper's analysis of the degradation products of 2,6-DMA by hydroxyl radicals can provide insights into the potential stability and degradation pathways of similar compounds . The identification of various aromatic by-products and carboxylic acids suggests that the compound might undergo oxidation to form different products under the influence of hydroxyl radicals.

科学研究应用

苯胺及其代谢产物的遗传毒性活性

Bomhard 和 Herbold(2005 年)的一篇综述探讨了苯胺及其代谢产物的遗传毒性潜力,旨在了解在大鼠脾脏中观察到的致癌活性。这篇综述强调,大多数经过验证的研究并未表明苯胺具有诱导基因突变的潜力,表明观察到的致癌作用可能是由于慢性高剂量损伤,而不是主要的遗传毒性事件 (Bomhard 和 Herbold,2005 年)。

新型取代化合物的合成和结构特性

Issac 和 Tierney(1996 年)报告了新型取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的合成、光谱和结构特性,这些化合物是由涉及氯醛和取代的苯胺的反应开发的。这项工作提供了对这些合成化合物的构象和在药理学和材料科学等各个领域的潜在应用的见解 (Issac 和 Tierney,1996 年)。

无环核苷酸膦酸类似物的药理学和临床潜力

Naesens 等人(1997 年)回顾了广谱抗病毒剂,特别是无环核苷酸膦酸 (ANP) 类似物,重点介绍了它们对各种病毒的有效和选择性活性。这项研究提供了一个在开发有效的抗病毒药物中应用化学化合物的例子,展示了类似化学结构在医学研究和治疗中得到利用的潜力 (Naesens 等,1997 年)。

属性

IUPAC Name |

2,6-dimethyl-3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11-8-9-14(12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQUVMDZUGZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2,6-dimethylaniline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)

![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)